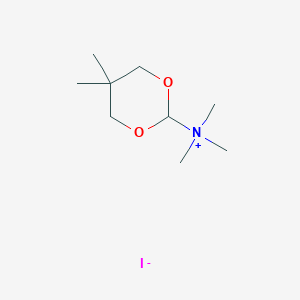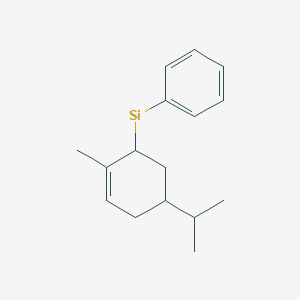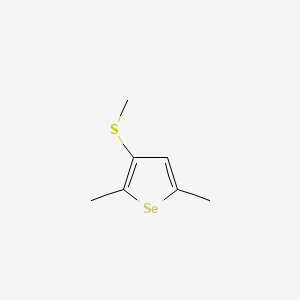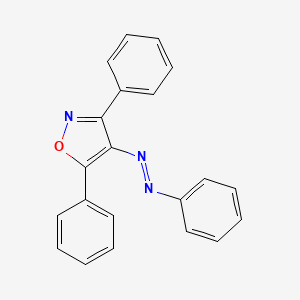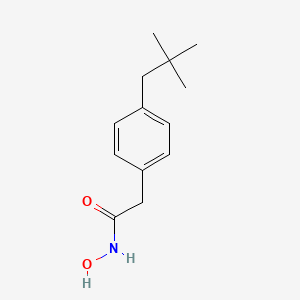
(p-tert-Pentyl)phenylacetohydroxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(p-tert-Pentyl)phenylacetohydroxamic acid is an organic compound that belongs to the class of hydroxamic acids. Hydroxamic acids are known for their ability to chelate metal ions, making them useful in various chemical and biological applications. This compound, in particular, has a phenylacetohydroxamic acid backbone with a p-tert-pentyl substituent on the phenyl ring, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (p-tert-Pentyl)phenylacetohydroxamic acid typically involves the reaction of p-tert-pentylphenylacetic acid with hydroxylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydroxamic acid bond. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran (THF) and may require a catalyst to improve the yield and selectivity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(p-tert-Pentyl)phenylacetohydroxamic acid can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amides or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amides or amines
Wissenschaftliche Forschungsanwendungen
(p-tert-Pentyl)phenylacetohydroxamic acid has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to study metal complexes and their properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases, due to its ability to chelate metal ions.
Medicine: Explored for its potential therapeutic applications, such as anticancer agents, by inhibiting enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and catalysts, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of (p-tert-Pentyl)phenylacetohydroxamic acid primarily involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site, preventing the enzyme from catalyzing its substrate. The specific molecular targets and pathways involved depend on the enzyme and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetohydroxamic acid: Lacks the p-tert-pentyl substituent, which can affect its solubility and reactivity.
Benzohydroxamic acid: Has a benzene ring instead of the phenylacetic acid backbone, leading to different chemical properties.
N-methylhydroxamic acid: Contains a methyl group on the nitrogen, altering its ability to form metal complexes.
Uniqueness
(p-tert-Pentyl)phenylacetohydroxamic acid is unique due to the presence of the p-tert-pentyl group, which can influence its hydrophobicity, steric properties, and overall reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
63884-95-7 |
|---|---|
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
2-[4-(2,2-dimethylpropyl)phenyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)9-11-6-4-10(5-7-11)8-12(15)14-16/h4-7,16H,8-9H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
ABAJJDIFRGRVGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC1=CC=C(C=C1)CC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[2-chloro-4-(1-cyano-1,2,2-triphenylethyl)phenyl]-](/img/structure/B14511789.png)
![Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione](/img/structure/B14511803.png)
![9H-[1,2]Oxazolo[3,2-B]quinazolin-9-one](/img/structure/B14511815.png)
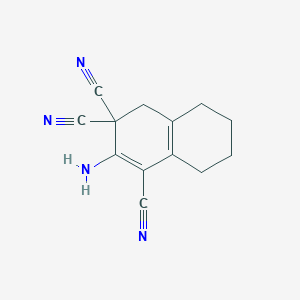
![[(Benzo[g]quinazolin-5-yl)sulfanyl]acetic acid](/img/structure/B14511843.png)
![Isoxazole, 5-[(methylthio)methyl]-3-phenyl-](/img/structure/B14511846.png)
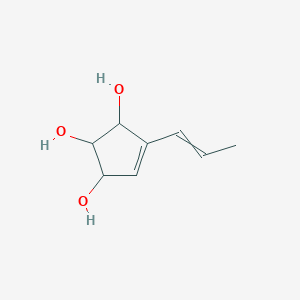
![1-(2-Methylpyridazino[1,6-b]indazol-9(4aH)-yl)ethan-1-one](/img/structure/B14511850.png)
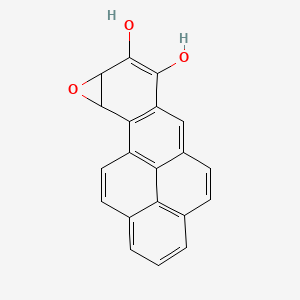
![Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde](/img/structure/B14511854.png)
